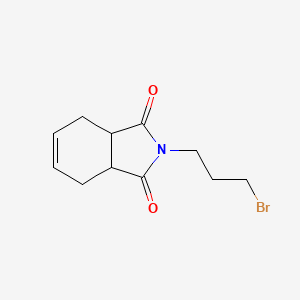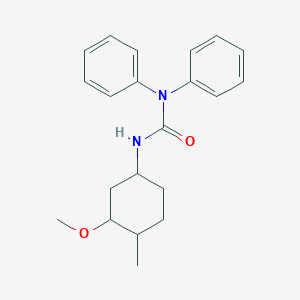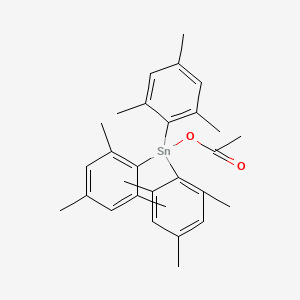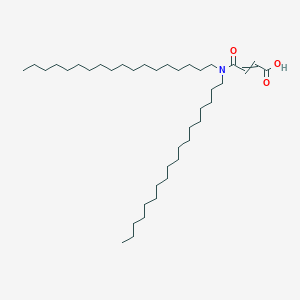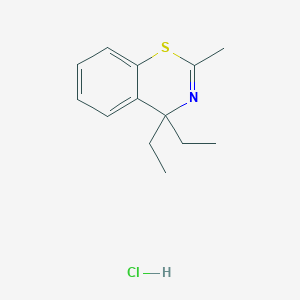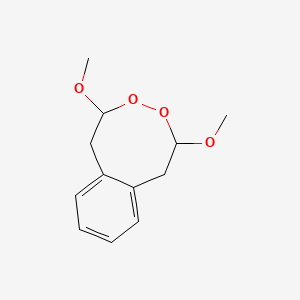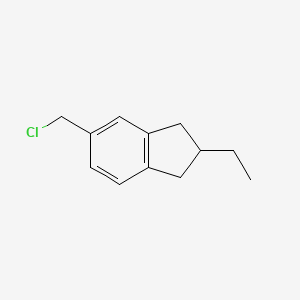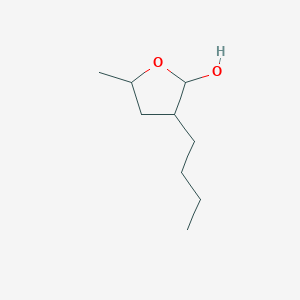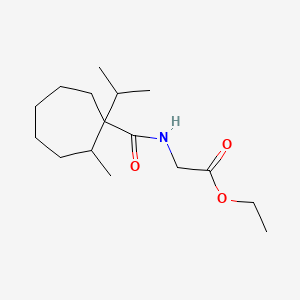
2,5-Bis(4-methylphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-methylphenyl)furan is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two 4-methylphenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-methylphenyl)furan typically involves the reaction of 4-methylbenzaldehyde with furan in the presence of a catalyst. One common method is the acid-catalyzed cyclodehydration of 1,4-diketones derived from 4-methylbenzaldehyde . The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-methylphenyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
2,5-Bis(4-methylphenyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methylphenyl)furan in biological systems involves its interaction with cellular targets. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes or disrupt cellular processes .
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A furan derivative with hydroxymethyl groups, known for its use in polymer synthesis.
2,5-Bis(4-cyanophenyl)furan: A compound with cyanophenyl groups, used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 2,5-Bis(4-methylphenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl groups enhance its stability and reactivity compared to other furan derivatives, making it a valuable compound in various applications.
Properties
CAS No. |
57196-75-5 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)furan |
InChI |
InChI=1S/C18H16O/c1-13-3-7-15(8-4-13)17-11-12-18(19-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
ACGDQFJBTKFRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
